1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a chemical compound with the molecular formula C14H11N3O5 and a molecular weight of 301.26 g/mol . It is also known by its IUPAC name, N-((2-hydroxy-5-nitrophenyl)carbamoyl)benzamide . This compound is characterized by the presence of a benzoyl group, a hydroxy group, and a nitrophenyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea can be synthesized through a nucleophilic addition reaction. One common method involves the reaction of an amine with potassium isocyanate in water, without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing simple filtration or extraction procedures to isolate the product .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-(2-hydroxyphenyl)urea
- 1-Benzoyl-3-(2-nitrophenyl)urea
- 1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)urea
Uniqueness
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a compound that has garnered attention due to its potential biological activities, including anticancer, antibacterial, and insecticidal properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The unique structure of this compound includes both hydroxyl and nitro groups, which are believed to enhance its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study highlighted the compound's effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HL-60 | 0.14 | High |
Bel-7402 | 0.36 | Moderate |
BGC-823 | 0.09 | High |
KB | Not reported | Not reported |
These results suggest that the compound could be a promising candidate for further development in cancer therapeutics, particularly due to its potency against leukemia and solid tumors .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies showed that the compound had varying degrees of effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for clinical application.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
---|---|---|
E. faecalis | 40 | Comparable to ceftriaxone |
P. aeruginosa | 50 | Comparable to ceftriaxone |
These findings suggest that the compound may serve as a viable alternative or complement to existing antibacterial agents .
Insecticidal Activity
Insecticidal activity has been assessed using bioassays against Plutella xylostella, a common pest in agriculture. The results demonstrated promising insecticidal effects at specific concentrations:
Concentration (µg/mL) | Mortality Rate (%) |
---|---|
500 | 95 |
500 | 85 |
These results indicate that modifications in the urea linkage can enhance insecticidal properties, suggesting potential applications in agricultural pest control .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies
- Anticancer Studies : A series of experiments conducted on human cancer cell lines showed that derivatives of this compound exhibited varying levels of cytotoxicity, with some derivatives demonstrating IC50 values as low as 0.14 µM against HL-60 cells. These studies support the notion that structural modifications can lead to enhanced anticancer efficacy .
- Insecticidal Efficacy : Field trials assessing the effectiveness of this compound against agricultural pests revealed significant mortality rates, suggesting its potential utility as an environmentally friendly pesticide alternative .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWJCSMOPGTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.